2-(2-Methylpyridin-3-yl)acetonitrile
Overview
Description
2-(2-Methylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(2-Methylpyridin-3-yl)acetonitrile can be achieved through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction typically occurs under mild conditions and produces the desired product in moderate to good yields. Another method involves the α-methylation of pyridine derivatives using a continuous flow system with Raney nickel as a catalyst . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2-(2-Methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine carboxylic acids, while reduction can yield pyridine-based alcohols.
Scientific Research Applications
2-(2-Methylpyridin-3-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyridine derivatives . In biology and medicine, pyridine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-(2-Methylpyridin-3-yl)acetonitrile can be compared with other similar compounds, such as 2-(3-Methylpyridin-2-yl)acetonitrile and 2-(6-Methylpyridin-3-yl)acetonitrile . These compounds share a similar pyridine core structure but differ in the position of the methyl and acetonitrile groups. The unique positioning of these groups in this compound can influence its reactivity and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVSUGWTHGNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101166-73-8 | |
Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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